molecular formula C18H16N4O5S B2572690 N-(1,3-benzodioxol-5-yl)-2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanylacetamide CAS No. 900005-51-8

N-(1,3-benzodioxol-5-yl)-2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanylacetamide

Cat. No. B2572690
CAS RN: 900005-51-8
M. Wt: 400.41
InChI Key: INEUVLKKKDDXAT-UHFFFAOYSA-N
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Description

N-(1,3-benzodioxol-5-yl)-2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanylacetamide is a useful research compound. Its molecular formula is C18H16N4O5S and its molecular weight is 400.41. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

N-(1,3-benzodioxol-5-yl)-2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanylacetamide is part of a broader category of chemical compounds that have garnered significant interest in scientific research for their structural properties and potential therapeutic applications. For instance, the synthesis and antimicrobial activity of structurally similar compounds, such as 6-(1,3-benzodioxol-5-ylmethyl)-5-ethyl-2-{[2-(morpholin-4-yl)ethyl]sulfanyl}pyrimidin-4(3H)-one, have been well-documented. This compound exhibited notable antimicrobial properties against various strains, including S. aureus, B. subtilis, B. cereus, C. albicans, and A. niger. Its crystal structure, confirmed through single-crystal X-ray analysis, elucidated the characteristics of its molecular geometry, further highlighting the relevance of such compounds in crystallography and antimicrobial research (Attia et al., 2014).

Biological Activity and Drug Design

The chemical framework of N-(1,3-benzodioxol-5-yl)-2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanylacetamide shares similarities with compounds used in drug design, especially as antifolate agents in cancer treatment. For example, derivatives of the pyrrolo[2,3-d]pyrimidine scaffold, like classical and nonclassical 6-arylthio-2,4-diamino-5-ethylpyrrolo[2,3-d]pyrimidines, have been synthesized and evaluated as potential dihydrofolate reductase (DHFR) inhibitors and antitumor agents. Some analogues within this group were potent and selective inhibitors of DHFR from pathogens that cause opportunistic infections, highlighting their potential in addressing complex health issues, including cancer and infections in immunocompromised patients (Gangjee et al., 2007).

Antimicrobial and Anti-Inflammatory Potential

Furthermore, compounds structurally related to N-(1,3-benzodioxol-5-yl)-2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanylacetamide have been reported for their antimicrobial and anti-inflammatory properties. For instance, some synthesized derivatives exhibited significant antimicrobial activities against various bacterial and fungal agents, suggesting the potential of these compounds in developing new antimicrobial drugs. This highlights the significant role such compounds can play in addressing microbial resistance and developing novel therapeutic agents (El-Gazzar & Hafez, 2008).

properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O5S/c1-21-16-15(17(24)22(2)18(21)25)13(5-6-19-16)28-8-14(23)20-10-3-4-11-12(7-10)27-9-26-11/h3-7H,8-9H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INEUVLKKKDDXAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=NC=CC(=C2C(=O)N(C1=O)C)SCC(=O)NC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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